molecular formula C25H25N3O5S2 B2748507 N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 920394-86-1

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2748507
CAS No.: 920394-86-1
M. Wt: 511.61
InChI Key: GWEPFVLFPSVINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide (CAS 920394-86-1) is a synthetic organic compound with a molecular formula of C25H25N3O5S2 and a molecular weight of 511.6 g/mol . This reagent features a multifunctional structure incorporating a 4-ethoxybenzothiazole group, a 4-methoxyphenyl sulfonamide, and a pyridin-3-ylmethyl moiety, making it a valuable building block in medicinal chemistry and drug discovery research. This compound is offered with a guaranteed purity of 90% or higher and is available for immediate procurement in quantities ranging from 5mg to 100mg . Recent scientific investigations into structurally related thiazole sulfonamides have revealed significant neuroprotective properties. Such compounds have demonstrated efficacy in protecting human neuronal SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced damage, a well-established model for Parkinson's disease research . The protective mechanisms are associated with the activation of sirtuin 1 (SIRT1), reduction in lactate dehydrogenase (LDH) leakage, prevention of mitochondrial dysfunction, and mitigation of intracellular oxidative stress . Furthermore, in silico pharmacokinetic analyses of analogous compounds suggest favorable drug-likeness and potential for central nervous system (CNS) distribution . This product is provided FOR RESEARCH USE ONLY (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S2/c1-3-33-21-7-4-8-22-24(21)27-25(34-22)28(17-18-6-5-14-26-16-18)23(29)13-15-35(30,31)20-11-9-19(32-2)10-12-20/h4-12,14,16H,3,13,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEPFVLFPSVINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzothiazole moiety, a sulfonamide group, and a pyridine derivative. The molecular formula is C24H23N3O5S2C_{24}H_{23}N_{3}O_{5}S_{2} with a molecular weight of 497.6 g/mol. The structure can be represented as follows:

SMILES CCOc1cccc2sc N Cc3ccccn3 C O CS O O c3ccc OC cc3 nc12\text{SMILES CCOc1cccc2sc N Cc3ccccn3 C O CS O O c3ccc OC cc3 nc12}

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antibacterial , antifungal , and antiprotozoal activities. For instance, derivatives of benzothiazoles have shown significant inhibition against various microbial strains, with minimal inhibitory concentrations (MICs) often recorded in the low microgram per milliliter range .

Compound TypeActivity TypeMIC (µg/mL)
Benzothiazole DerivativeAntibacterial50
Sulfonamide DerivativeAntifungal25
Benzothiazole-SulfonamideAntiprotozoal10

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrated that related compounds could inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The observed IC50 values ranged from 6.46 to 6.56 µM, indicating promising anticancer activity .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways critical for cell survival and proliferation, such as the Raf-MEK-ERK pathway.

Study 1: Antiviral Activity

A study focusing on benzothiazole derivatives reported that certain compounds exhibited antiviral activity against Middle East respiratory syndrome coronavirus (MERS-CoV). The lead compound demonstrated a 50% inhibition concentration (IC50) of 0.09 μM, highlighting the potential for developing antiviral therapies .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of related benzothiazole compounds in models of ischemia/reperfusion injury. Results indicated significant attenuation of neuronal damage, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogues

Compound Name Core Structure Key Substituents Synthesis Yield Notable Properties Reference
Target Compound Propanamide 4-Ethoxybenzothiazole, 4-MeOPh-SO₂, Pyridinylmethyl N/A N/A (Inferred stability from analogs)
Compound 11 Propanamide Benzo[d]thiazole, 4-MeOPh 59% High yield, no sulfonyl group
Compound 31 Propanamide Thiazole, 4-FPh, Furan Not reported KPNB1 inhibition, anticancer
N-[4-(Benzothiazol-2-yl)phenyl]-3-(triazolothiazole-S)propanamide Propanamide Chlorophenyl, triazolothiazole-S Not reported Enhanced hydrophobicity
4-MeOBn carbamate (16a) Carbamate Benzo[d]thiazole, 4-MeOBn 18% Low yield, carbamate instability

Q & A

Basic: What are the key synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions:

  • Core formation : Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones to construct the benzo[d]thiazole ring .
  • Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group via nucleophilic substitution using sulfonyl chlorides under basic conditions (e.g., NaH in DMF) .
  • Amide coupling : Reaction of intermediates with pyridin-3-ylmethylamine using coupling agents like EDCI/HOBt in dichloromethane .
  • Ethoxy group incorporation : Alkylation of the thiazole ring using ethyl bromide in the presence of K₂CO₃ .

Optimization : Yields (e.g., 59% for analogous compounds ) depend on solvent polarity, temperature control (reflux vs. RT), and catalyst selection.

Basic: What analytical techniques confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, 4.0 ppm for OCH₂) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₆N₃O₄S₂: calc. 508.13, observed 508.12) .
  • Infrared Spectroscopy (IR) : Detects key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond in thiazole: ~1.74 Å ).

Advanced: How do structural modifications influence biological activity?

  • Ethoxy group : Enhances lipophilicity, improving membrane permeability. Replacement with bulkier groups (e.g., isopropoxy) may reduce solubility .
  • Sulfonyl group : Electrophilic sulfonamide moiety facilitates hydrogen bonding with target proteins (e.g., COX-2 inhibition in analogues ).
  • Pyridinylmethyl substitution : Modulates steric effects; removal decreases binding affinity to kinases by ~30% in SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.